Cas no 879326-76-8 (5-Iodo-pyridine-3-carbaldehyde)
5-Iodo-pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxaldehyde,5-iodo-
- 5-Iodo-pyridine-3-carbaldehyde
- 5-iodopyridine-3-carbaldehyde
- 5-iodanylpyridine-3-carbaldehyde
- 5-iodo-3-pyridinecarboxaldehyde
- 5-Iodonicotinaldehyde
- 5-Iodopyridine-3-carboxaldehyde
- DTXSID30634079
- A842417
- MFCD08457772
- H10413
- FT-0678192
- GS-6179
- 879326-76-8
- 5-Iodo-pyridine-3-carbaldehyde, AldrichCPR
- SCHEMBL3667771
- AKOS015853905
- CS-0192448
- AB45533
- DB-029604
-
- MDL: MFCD08457772
- Inchi: 1S/C6H4INO/c7-6-1-5(4-9)2-8-3-6/h1-4H
- InChI Key: IGCFPWASPXMWNO-UHFFFAOYSA-N
- SMILES: IC1=CN=CC(C=O)=C1
Computed Properties
- Exact Mass: 232.93400
- Monoisotopic Mass: 232.93376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 30Ų
Experimental Properties
- Melting Point: 148-149°C
- PSA: 29.96000
- LogP: 1.49870
5-Iodo-pyridine-3-carbaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H336
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
5-Iodo-pyridine-3-carbaldehyde Pricemore >>
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| TRC | I719628-10mg |
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| TRC | I719628-50mg |
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| TRC | I719628-100mg |
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$ 160.00 | 2022-06-04 | ||
| Matrix Scientific | 024718-250mg |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263118-250mg |
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5-Iodo-pyridine-3-carbaldehyde Suppliers
5-Iodo-pyridine-3-carbaldehyde Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 5-Iodo-pyridine-3-carbaldehyde
Professional Introduction to 5-Iodo-pyridine-3-carbaldehyde (CAS No. 879326-76-8)
5-Iodo-pyridine-3-carbaldehyde, with the chemical identifier CAS No. 879326-76-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining an iodine substituent with a pyridine ring functionalized at the 3-position by an aldehyde group, make it a valuable building block for further chemical modifications and derivatization.
The significance of 5-Iodo-pyridine-3-carbaldehyde lies in its utility as a precursor in the synthesis of more complex heterocyclic compounds. The presence of both an iodine atom and an aldehyde group provides multiple opportunities for further functionalization through cross-coupling reactions, condensation reactions, and other organic transformations. These reactions are pivotal in constructing intricate molecular architectures that mimic natural products or designed pharmacophores, which are essential for drug discovery and development.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 5-Iodo-pyridine-3-carbaldehyde has been employed in the synthesis of inhibitors for enzymes such as kinases, which play critical roles in cancer and inflammatory diseases. For instance, studies have demonstrated its use in generating pyridine-based inhibitors that exhibit potent activity against specific kinases by leveraging its reactivity to form stable complexes or covalent bonds with target proteins.
The aldehyde functionality of 5-Iodo-pyridine-3-carbaldehyde allows for condensation reactions with various nucleophiles, including amines and hydrazines, to form imines or hydrazones. These derivatives have been explored for their potential biological activities, such as antimicrobial and anti-inflammatory properties. Additionally, the iodine atom at the 5-position facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the introduction of aryl or vinyl groups into the pyridine core. Such modifications are crucial for optimizing pharmacokinetic properties and enhancing binding affinity to biological targets.
One notable application of 5-Iodo-pyridine-3-carbaldehyde is in the synthesis of antiviral agents. The pyridine scaffold is a common motif in many antiviral drugs due to its ability to interact favorably with viral proteases and polymerases. Researchers have utilized this compound to develop novel inhibitors against viruses such as HIV and hepatitis C by incorporating it into peptidomimetics or small-molecule libraries. The structural flexibility offered by 5-Iodo-pyridine-3-carbaldehyde allows chemists to fine-tune molecular properties, leading to compounds with improved efficacy and reduced side effects.
The pharmaceutical industry has also explored 5-Iodo-pyridine-3-carbaldehyde as a key intermediate in the production of central nervous system (CNS) drugs. Pyridine derivatives are frequently found in medications targeting neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems. By incorporating this compound into drug candidates, researchers aim to develop treatments for conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The ability to modify both the pyridine ring and the substituents allows for the creation of diverse chemical entities with tailored pharmacological profiles.
Advances in computational chemistry have further enhanced the utility of 5-Iodo-pyridine-3-carbaldehyde by enabling high-throughput virtual screening and molecular docking studies. These computational methods allow researchers to predict binding affinities and optimize lead structures before conducting expensive wet-lab experiments. The integration of machine learning algorithms with traditional medicinal chemistry approaches has accelerated the discovery process, making compounds like 5-Iodo-pyridine-3-carbaldehyde indispensable tools in modern drug development pipelines.
In conclusion, 5-Iodo-pyridine-3-carbaldehyde (CAS No. 879326-76-8) represents a cornerstone intermediate in synthetic organic chemistry with far-reaching implications in pharmaceutical research. Its unique reactivity and structural features make it indispensable for constructing biologically active molecules across multiple therapeutic areas. As research continues to evolve, the role of this compound is expected to expand further, driving innovation in drug discovery and development.
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